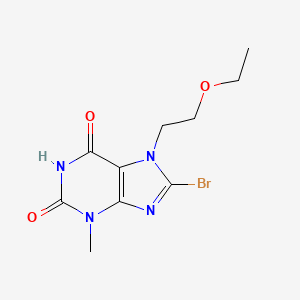

8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione is a chemical compound with the linear formula C10H13BrN4O3 . It has a molecular weight of 317.144 .

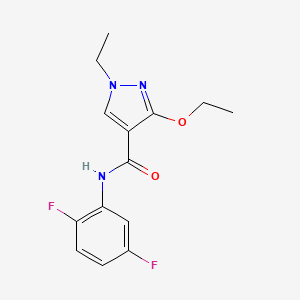

Molecular Structure Analysis

The molecular structure of 8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione is represented by the linear formula C10H13BrN4O3 . This indicates that the molecule is composed of 10 carbon atoms, 13 hydrogen atoms, 1 bromine atom, 4 nitrogen atoms, and 3 oxygen atoms .Applications De Recherche Scientifique

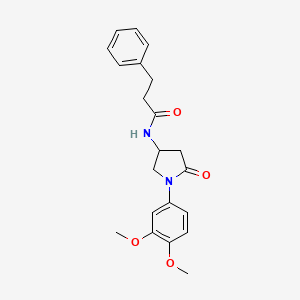

Synthesis and Antimicrobial Activity

Research has focused on synthesizing novel compounds and investigating their antimicrobial activities. For instance, derivatives of pyrrolidine-diones have been synthesized, showing promising in vitro antifungal activities against several test fungi. These studies emphasize the potential of bromo derivatives as novel fungicides, highlighting the importance of structural modification in enhancing biological activity (Cvetkovic et al., 2019).

Chemical Structure and Reactivity

Another area of research involves studying the reactivity of halopurine analogs, such as 6-bromo-7-[(11)C]methylpurine, with glutathione, providing insights into the conversion rates and potential for assessing the function of multidrug resistance-associated proteins in various species (Okamura et al., 2009).

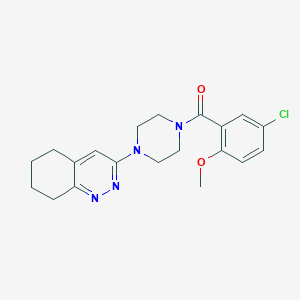

Novel Synthetic Routes and Applications

Synthetic routes to create new molecules with potential applications in material science and pharmaceuticals have been explored. For example, efficient synthesis methods for triazole-containing spiro dilactones highlight the use of bromomethyl groups in generating multifunctional compounds with significant yields (Ghochikyan et al., 2016). Additionally, the synthesis of 8-Bromo-N-benzylpurines through 8-lithiated purines demonstrates the versatility of bromopurines in forming structurally diverse and functionally rich molecules (Gamadeku & Gundersen, 2010).

Safety and Hazards

Propriétés

IUPAC Name |

8-bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN4O3/c1-3-18-5-4-15-6-7(12-9(15)11)14(2)10(17)13-8(6)16/h3-5H2,1-2H3,(H,13,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFYPSGBYRVFWLQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=C(N=C1Br)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2773394.png)

![ethyl 3-cyano-2-(3-phenylpropanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2773395.png)

![4-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine] hydrochloride](/img/structure/B2773399.png)

![benzo[b]thiophen-2-yl(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methanone](/img/structure/B2773401.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-1-naphthamide hydrochloride](/img/structure/B2773407.png)

![Methyl chloro[(2-methoxyphenyl)hydrazono]acetate](/img/structure/B2773409.png)

![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]butan-1-amine](/img/structure/B2773410.png)

![2-(1,3-Benzothiazol-2-ylsulfanyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2773414.png)